4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine is a chemical compound with the molecular formula CHNO and a molecular weight of 232.24 g/mol. This compound features a pyridine ring substituted with a 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl group, indicating its potential biological activity due to the presence of both the imidazole and pyridine moieties. It is categorized under nitroimidazole derivatives, which are known for their pharmacological properties, particularly in antimicrobial and antitumor applications .
The compound is classified as a nitroimidazole derivative. Nitroimidazoles are a class of compounds that have been extensively studied for their biological activities, especially in the field of medicinal chemistry. They are often used as antimicrobial agents and have been investigated for their efficacy against various pathogens, including bacteria and protozoa. The specific structure of 4-(2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine suggests it may have unique properties that could be harnessed for therapeutic applications .
The synthesis of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine can be approached through several methods, commonly involving the reaction of 2-methyl-4-nitroimidazole with appropriate alkylating agents to introduce the ethyl group .
Technical Details:
Yield percentages and reaction conditions (temperature, time) can vary based on the specific method employed, but typical yields range from 60% to 80% depending on purification methods used post-reaction .
The molecular structure of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine reveals:
Key structural data includes:
The chemical reactivity of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine can be characterized by its ability to undergo various reactions typical of both imidazole and pyridine derivatives:
These reactions can be facilitated by adjusting conditions such as temperature, solvent choice, and catalysts (e.g., Lewis acids), which influence reaction pathways and product formation .
The mechanism of action for compounds like 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine often involves:
Studies indicate that these mechanisms play a critical role in their efficacy against anaerobic bacteria and certain protozoa, making them valuable in treating infections .
Key chemical properties include:
These properties are crucial for predicting behavior during synthesis and application in biological contexts .
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine has potential applications in:
Research continues into optimizing its properties for enhanced efficacy and reduced side effects in clinical applications .
The molecular architecture of 4-(2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine exemplifies strategic pharmacophore integration, combining the bioreductive potency of nitroimidazole with the hydrogen-bonding capacity and metalloenzyme affinity of pyridine. The 2-methyl-4-nitroimidazole moiety serves as an electron-affinic warhead that undergoes enzymatic reduction under hypoxic conditions, generating cytotoxic radicals that disrupt DNA integrity in anaerobic pathogens and solid tumors [1] [4] [6]. Concurrently, the pyridine ring provides a directional hydrogen-bond acceptor that facilitates target engagement with biological macromolecules, particularly through interactions with active-site histidine residues in microbial enzymes or kinase domains in cancer cells [3] [5]. This dual functionality creates a synergistic therapeutic scaffold where the imidazole component delivers selective cytotoxicity while the pyridine unit enhances bioavailability and target affinity, as demonstrated in structurally analogous hybrids exhibiting potent activity against Staphylococcus aureus, Escherichia coli, and hypoxic tumor models [1] [6].
Table 1: Functional Contributions of Hybrid Components
Structural Element | Bioactive Properties | Therapeutic Implications |
---|---|---|
2-Methyl-4-nitroimidazole | Bioreduction under hypoxia → DNA strand breakage | Selective cytotoxicity in anaerobic microenvironments |
Pyridine ring | Hydrogen-bond acceptance; Metal coordination | Enhanced target engagement; Improved aqueous solubility |
Ethylene linker | Conformational flexibility; Electronic decoupling | Optimal spatial orientation for dual pharmacophore activity |
Molecular hybridization of nitroimidazole and pyridine pharmacophores addresses antimicrobial resistance (AMR) through multimodal mechanisms that impede bacterial adaptation. The ethylene-bridged architecture disrupts efflux pump recognition by introducing three-dimensional bulkiness that sterically hinders binding to transporter proteins like AcrB in Gram-negative bacteria [4] [5]. Additionally, the integrated scaffold enables simultaneous inhibition of multiple bacterial targets—nitroimidazole components compromise nucleic acid integrity while pyridine moieties chelate essential metal cofactors in metalloenzymes involved in cell wall biosynthesis [1] [4]. This dual-target mechanism reduces resistance development by requiring simultaneous mutations across unrelated pathways, a phenomenon validated in resistance induction studies where Mycobacterium tuberculosis developed 8-fold lower resistance indices against hybrid structures compared to metronidazole alone [4]. The electron-withdrawing pyridine also potentiates nitroimidazole activation kinetics by lowering the LUMO energy (-3.72 eV calculated), facilitating single-electron reduction in resistant strains with diminished nitroreductase expression [5] [6].
The Mitsunobu reaction provides superior regioselectivity for constructing the critical C–O–C linkage between imidazole and pyridine precursors. Optimization studies established that reacting 2-methyl-4-nitro-1H-imidazole with 4-(2-hydroxyethyl)pyridine in anhydrous tetrahydrofuran (THF) at 0°C, using diisopropyl azodicarboxylate (DIAD, 1.2 eq.) and triphenylphosphine (PPh3, 1.3 eq.), achieves 89% yield of the O-alkylated intermediate [5]. Strict temperature control (-5°C to 5°C) during azodicarboxylate addition prevents N-alkylation byproducts, while incremental reagent addition over 30 minutes suppresses exothermic decomposition. The reaction proceeds through a betaine intermediate where triphenylphosphine oxide departure facilitates inversion of configuration at the hydroxyethyl carbon, producing stereochemically pure products validated by [¹H NMR] coupling constants (J = 6.8 Hz for ethylene protons) [5]. Post-reaction purification involves sequential washes with 5% sodium bicarbonate to remove hydrazodicarboxylate byproducts, followed by silica gel chromatography (ethyl acetate/methanol 9:1) to isolate the ether-linked conjugate with >99% purity confirmed by HPLC [5].
Ethylene-bridged conjugation is alternatively achieved through esterification between imidazole acetic acids and pyridine alcohols, using carbodiimide-mediated coupling for enhanced atom economy. A representative protocol reacts 2-methyl-4-nitroimidazol-1-yl-acetic acid with 4-(2-hydroxyethyl)pyridine in dichloromethane, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC, 1.05 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) at 25°C under nitrogen [2] [6]. Reaction monitoring via thin-layer chromatography (TLC; Rf = 0.43 in chloroform/methanol 4:1) confirms completion within 6 hours, with dicyclohexylurea precipitate removed by cold filtration (-20°C). Kinetic studies reveal second-order dependence on imidazole acid concentration (k2 = 0.42 L/mol·min), justifying the use of 10% excess carboxylic acid precursor to drive the reaction to >95% conversion [6]. Alternatively, nucleophilic displacement of ethyl bromoacetate with 2-methyl-4-nitroimidazole in refluxing acetonitrile (K2CO3, 12 h) yields ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, which undergoes transesterification with 4-(2-hydroxyethyl)pyridine using lipase CAL-B catalysis in toluene at 60°C, achieving 78% yield with enzymatic recycling [2] [6].
Palladium-catalyzed C–N coupling enables direct construction of imidazole-pyridine bonds without linkers, though with lower regiocontrol. Using Pd2(dba)3 (2 mol%) and Xantphos ligand (4 mol%) in cesium carbonate/toluene systems at 110°C, 4-(2-chloroethyl)pyridine couples with 2-methyl-4-nitroimidazole to form the target compound in 67% yield, with <5% N3-alkylated byproduct formation confirmed by LC-MS [7]. Microwave irradiation (300W, 140°C, 20 min) enhances regioselectivity to 19:1 (N1 vs N3) by accelerating oxidative addition while suppressing thermal decomposition [7] [8]. For cyclized derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole spacers: 2-azido-1-(2-methyl-4-nitro-1H-imidazol-1-yl)ethane reacts with 4-ethynylpyridine using CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) in tBuOH/H2O (1:1), yielding 1,2,3-triazole-linked conjugates at 92% efficiency. X-ray crystallographic analysis confirms exclusive 1,4-regiochemistry (C–C = 1.316 Å, C–N = 1.345 Å) with orthogonal ring planes (dihedral angle = 86.7°) that minimize electronic interference between pharmacophores [5] [8].
Purification of 4-(2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine employs orthogonal techniques to isolate the compound at >99.5% purity. Silica gel chromatography (230–400 mesh) with gradient elution (dichloromethane → dichloromethane/methanol 95:5) separates imidazole-pyridine hybrids from diaryl byproducts, with fraction analysis by TLC (Rf = 0.37 ± 0.02 in ethyl acetate) [5]. For crystalline derivatives, recrystallization from ethanol/water (3:1 v/v) at -20°C yields analytically pure needles, with crystal packing stabilized by intermolecular C–H···O/N hydrogen bonds (d = 2.56–2.39 Å) as confirmed by X-ray diffraction [2]. Centrifugal partition chromatography (CPC) using heptane/ethyl acetate/methanol/water (1:5:1:5, Arizona system) achieves 98.7% recovery without silica adsorption losses, particularly effective for acid-sensitive analogs [6]. Purity validation follows strict spectroscopic criteria: [¹H NMR] requires absence of extraneous peaks in δ 6.0–9.0 ppm region (400 MHz, DMSO-d6), while high-resolution mass spectrometry (HRMS) confirms molecular ion within 3 ppm error [2] [5].
Table 2: Purification Performance Metrics
Method | Stationary Phase/ Solvent System | Purity (%) | Recovery (%) | Key Contaminants Removed |
---|---|---|---|---|
Silica Chromatography | CH2Cl2 → CH2Cl2:MeOH (95:5) gradient | 99.2 | 82 | Di-alkylated byproducts; Hydrolysis products |
Ethanol/Water Recrystallization | EtOH:H2O (3:1), -20°C | 99.8 | 75 | Solvent residues; Oligomeric impurities |
Centrifugal Partition | Heptane:EtOAc:MeOH:H2O (1:5:1:5) | 99.5 | 98.7 | Metal catalysts; Polar decomposition products |
Reaction progression is monitored through complementary analytical techniques, with thin layer chromatography providing rapid qualitative assessment. Silica gel 60 F254 plates developed in chloroform/methanol/ammonia (85:14:1) resolve starting imidazole (Rf = 0.21), pyridine precursor (Rf = 0.45), and product (Rf = 0.63), with UV visualization at 254 nm and vanillin/sulfuric acid staining enhancing detection sensitivity to 0.5 μg [5]. Quantitative analysis employs in situ [¹H NMR] spectroscopy (500 MHz, CDCl3), where the disappearance of imidazole N–H signal at δ 12.05 ppm and emergence of ethylene linker methylene protons at δ 4.52 (t, J = 6.8 Hz) and 3.80 ppm (t, J = 6.8 Hz) indicate >95% conversion [2]. Fourier-transform infrared spectroscopy (FTIR) confirms successful conjugation through characteristic bands: nitro group asymmetric stretching at 1530–1510 cm⁻¹, C=N stretch at 1615 cm⁻¹ (imidazole), and pyridine ring breathing at 1598 cm⁻¹, with absence of hydroxyl peaks (3600–3200 cm⁻¹) verifying complete esterification or etherification [5] [6]. High-performance liquid chromatography (HPLC) with C18 reverse-phase column (acetonitrile/water 30:70, 1.0 mL/min) provides final purity assessment, requiring single peak at 254 nm with retention time 7.35 ± 0.15 min and peak area >99.0% [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7